Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 7-cyclopropyl-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-23-19(22)15-11-20-21-16(15)9-10-17(18(21)14-7-8-14)24-12-13-5-3-2-4-6-13/h2-6,9-11,14H,7-8,12H2,1H3 |
InChI Key |
XOLNZFMWWHPIAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=C(N2N=C1)C3CC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves:
- Construction of the pyrazolo[1,5-a]pyridine scaffold.
- Introduction of the cyclopropyl substituent at the 7-position.
- Installation of the benzyloxy group at the 6-position.
- Esterification at the 3-position to yield the methyl carboxylate.
Key Intermediate Preparation
A commonly reported intermediate is Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate , which serves as a precursor for cyclopropyl substitution via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) to introduce the cyclopropyl group at C7.
| Intermediate Compound | CAS Number | Molecular Weight | Role in Synthesis |
|---|---|---|---|
| Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 1860802-12-5 | 361.19 | Halogenated precursor for cyclopropyl substitution |
This intermediate is synthesized by bromination of the pyrazolo[1,5-a]pyridine core functionalized with the benzyloxy and methyl ester groups.
Cyclopropyl Group Introduction
The cyclopropyl group is introduced via palladium-catalyzed cross-coupling of the 7-bromo intermediate with cyclopropylboronic acid or cyclopropylmetal reagents. This step is critical for the selective substitution at the 7-position.
Typical reaction conditions include:
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: K2CO3 or Cs2CO3
- Solvent: Dioxane, THF, or DMF
- Temperature: 80–110 °C
- Reaction time: Several hours under inert atmosphere
This coupling yields This compound in moderate to good yields.
Benzyloxy Group Installation
The benzyloxy substituent at the 6-position is typically introduced via nucleophilic substitution or O-alkylation of a 6-hydroxy precursor. For example, starting from Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1860802-17-0), the hydroxyl group is alkylated with benzyl bromide or benzyl chloride in the presence of a base such as K2CO3 or NaH in a polar aprotic solvent (DMF or DMSO).
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The bromination step must be carefully controlled to avoid polybromination or substitution at undesired positions.
- The cyclopropyl coupling efficiency depends on catalyst choice and base; Pd(dppf)Cl2 with Cs2CO3 often improves yields and reduces reaction times.
- O-Benzylation is generally high yielding but requires anhydrous conditions to prevent hydrolysis.
- The order of functional group introduction can impact overall yield and purity; literature suggests benzyloxy installation prior to cyclopropyl coupling often provides cleaner intermediates.
- Purification is typically achieved by column chromatography or recrystallization, with NMR and mass spectrometry confirming the structure and purity.
Summary Table of Preparation Methods
| Preparation Stage | Starting Material/Intermediate | Reagents & Conditions | Outcome/Product |
|---|---|---|---|
| 1. Pyrazolo[1,5-a]pyridine core synthesis | Appropriate pyridine and hydrazine derivatives | Cyclization under acidic/basic conditions | Pyrazolo[1,5-a]pyridine scaffold |
| 2. Bromination at C7 | Pyrazolo[1,5-a]pyridine with benzyloxy and methyl ester groups | NBS/Br2, DMF, RT to reflux | Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate |
| 3. O-Benzylation at C6 hydroxyl | Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate | Benzyl bromide, K2CO3, DMF, 50–80 °C | This compound |
| 4. Cyclopropyl substitution | 7-bromo intermediate | Cyclopropylboronic acid, Pd catalyst, base, solvent | Target compound |
| 5. Esterification (if needed) | Corresponding acid or intermediate | Methanol, acid catalyst or methyl chloroformate | Methyl ester functional group |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyridine core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzylating agents, diazomethane
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Substituent Impact Analysis:
- Benzyloxy (6-OBz) vs.
- Cyclopropyl (7-cyclopropyl) vs. Methyl (7-CH3): The cyclopropyl group introduces steric hindrance and conformational rigidity, which could improve target selectivity in pesticidal applications compared to simpler methyl-substituted analogs .
- Ester Variations (3-COOCH3 vs. 3-COOCH2CH3): The methyl ester in the target compound may offer faster metabolic clearance than ethyl esters, as seen in pharmacokinetic studies of related carboxylates .
Spectral and Physicochemical Properties
- IR/NMR Trends:
- Melting Points: Bulky substituents (e.g., cyclopropyl, benzyloxy) likely increase melting points compared to methyl- or bromo-substituted analogs (e.g., 243–246°C for compound 11a in vs. ~200°C for simpler esters ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
